molecular formula C18H16Br2N4 B14304360 (E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] CAS No. 114263-23-9

(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]

Cat. No.: B14304360
CAS No.: 114263-23-9
M. Wt: 448.2 g/mol
InChI Key: XRRQCEDUIQDVRC-UHFFFAOYSA-N
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Description

(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] is an organic compound characterized by its unique structure, which includes a cyclohexene ring and two 4-bromophenyl diazene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] typically involves the reaction of cyclohexene with 4-bromophenyl diazonium salts under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper(I) chloride, and a solvent, such as acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene groups to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E,E)-1,1’-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

CAS No.

114263-23-9

Molecular Formula

C18H16Br2N4

Molecular Weight

448.2 g/mol

IUPAC Name

(4-bromophenyl)-[2-[(4-bromophenyl)diazenyl]cyclohexen-1-yl]diazene

InChI

InChI=1S/C18H16Br2N4/c19-13-5-9-15(10-6-13)21-23-17-3-1-2-4-18(17)24-22-16-11-7-14(20)8-12-16/h5-12H,1-4H2

InChI Key

XRRQCEDUIQDVRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)N=NC2=CC=C(C=C2)Br)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

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